molecular formula C13H10N6O2 B6586347 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1219912-95-4

3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B6586347
CAS No.: 1219912-95-4
M. Wt: 282.26 g/mol
InChI Key: FXMDNGZOFZDEJX-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole core, a privileged scaffold known for its favorable physicochemical properties and role as a bioisostere for ester and amide functionalities. The structure is further elaborated with pyrazine and pyridylmethyl substituents, which are common in the design of pharmacologically active compounds targeting various disease pathways. Compounds containing the 1,2,4-oxadiazole heterocycle have demonstrated promising biological activities in scientific research. Studies have investigated related oxadiazole-carboxamide derivatives as potent and selective antagonists of the P2X7 receptor (P2X7R), a key mediator in pathological conditions including different cancers . Such antagonists are valuable tools for probing purinergic signaling and have shown potential in limiting cancer cell proliferation and migration . Furthermore, structural analogs featuring the 1,2,4-oxadiazole core have been explored in other therapeutic areas, such as in the discovery of novel macrofilaricides for the treatment of filarial infections like onchocerciasis . The specific substitution pattern with nitrogen-containing heterocycles (pyrazine and pyridine) is designed to engage in key hydrogen bonding and dipole interactions within biological targets, potentially enhancing binding affinity and selectivity. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic elaboration, or a core structure in biological screening assays to explore new chemical space and develop novel therapeutic agents.

Properties

IUPAC Name

3-pyrazin-2-yl-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O2/c20-12(17-7-9-3-1-2-4-15-9)13-18-11(19-21-13)10-8-14-5-6-16-10/h1-6,8H,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMDNGZOFZDEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amidoxime Intermediates

A widely adopted method involves the cyclization of amidoximes derived from nitriles and hydroxylamine. For example, 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid can be synthesized via a base-mediated one-pot reaction using pyrazine-2-carbonitrile, an aldehyde, and hydroxylamine hydrochloride. The aldehyde acts as both a substrate and oxidant, facilitating the formation of 4,5-dihydro-1,2,4-oxadiazole intermediates, which are subsequently oxidized to the aromatic oxadiazole.

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Temperature: 80–100°C, reflux

  • Yield: 65–78%

This method avoids external oxidants, simplifying purification and reducing costs.

Phosphorus Oxychloride-Mediated Cyclization

An alternative route employs phosphorus oxychloride (POCl₃) to cyclize hydrazide intermediates. For instance, pyrazine-2-carbohydrazide reacts with a carboxylic acid derivative under POCl₃ catalysis to form the oxadiazole core.

Reaction Conditions:

  • Catalyst: POCl₃ (2–3 equivalents)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Yield: 70–85%

This method is favored for its scalability and compatibility with electron-deficient heterocycles like pyrazine.

Functionalization of the Oxadiazole Core

After forming the oxadiazole ring, the carboxyl group at position 5 is activated for amidation with pyridin-2-ylmethylamine.

Carbodiimide-Mediated Amidation

The carboxylic acid intermediate is converted to an active ester using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) .

Procedure:

  • Activation: 3-(Pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylic acid (1 equivalent) is treated with HATU (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) in DCM.

  • Coupling: Pyridin-2-ylmethylamine (1.5 equivalents) is added, and the mixture is stirred at room temperature for 4–6 hours.

  • Purification: The product is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Yield: 75–88%
Key Analytical Data:

  • IR: 1685 cm⁻¹ (C=O stretch of amide)

  • ¹H NMR (CDCl₃): δ 8.50–8.46 (m, 2H, pyrazine-H), 7.95–7.91 (m, 2H, pyridine-H), 4.72 (s, 2H, CH₂)

Mixed Anhydride Method

For acid-sensitive substrates, mixed anhydrides generated from isobutyl chloroformate and N-methylmorpholine offer a milder alternative.

Procedure:

  • Anhydride Formation: The carboxylic acid is treated with isobutyl chloroformate in THF at −15°C.

  • Amine Addition: Pyridin-2-ylmethylamine is introduced, and the reaction is warmed to room temperature.

Yield: 68–72%

Optimization Strategies and Challenges

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseYield (%)Purity (%)
DCMDIPEA8898
THFTriethylamine7295
DMFK₂CO₃6590

Data adapted from.

Polar aprotic solvents like DCM enhance coupling efficiency by stabilizing charged intermediates.

Steric and Electronic Effects

The pyridin-2-ylmethyl group introduces steric hindrance, necessitating excess amine (1.5 equivalents) to drive the reaction to completion. Electron-withdrawing groups on the pyrazine ring accelerate amidoxime formation but may hinder cyclization.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances advocate for continuous flow reactors to improve heat transfer and reduce reaction times. A pilot-scale study achieved a 92% yield by conducting the cyclization step in a microreactor at 120°C.

Green Chemistry Metrics

  • Atom Economy: 85% (one-pot method)

  • E-Factor: 2.3 (kg waste/kg product)

Analytical Characterization

Spectroscopic Validation

  • Mass Spectrometry: m/z 325.1 [M+H]⁺ (calculated for C₁₄H₁₂N₆O₂: 324.1)

  • ¹³C NMR: δ 167.2 (C=O), 158.4 (oxadiazole C-O), 150.1–142.3 (pyrazine and pyridine carbons)

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar oxadiazole ring and the antiperiplanar orientation of the pyrazine and pyridine substituents.

Comparative Analysis of Methods

MethodAdvantagesLimitations
One-pot cyclizationNo external oxidant, high atom economyModerate yields (65–78%)
POCl₃-mediatedHigh yields (70–85%), scalableRequires hazardous POCl₃
HATU couplingMild conditions, high purityCostly reagents

Chemical Reactions Analysis

Types of Reactions

3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor cell proliferation. For instance, a study demonstrated that derivatives of oxadiazole could induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Study: Inhibition of Wnt Signaling Pathway

One notable application is its role as a selective inhibitor of the Wnt signaling pathway, which is crucial in cancer development. The compound has been shown to inhibit Porcupine, an enzyme involved in the palmitoylation of Wnt proteins, thereby blocking their signaling and reducing tumor growth in preclinical models .

Materials Science

2.1 Supramolecular Chemistry

The structural versatility of 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide allows it to participate in the formation of supramolecular networks through hydrogen bonding and other intermolecular interactions. This property is valuable for creating functional materials with enhanced physical properties.

Table 1: Summary of Supramolecular Structures Formed

CompoundInteraction TypeApplication
3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazoleHydrogen bondingFunctional polymers
Other oxadiazole derivativesπ-stackingOrganic electronics

Agricultural Chemistry

3.1 Pesticide Development

The compound's ability to interact with biological systems has led to its exploration as a potential pesticide. Research indicates that oxadiazole derivatives can act as effective insecticides by interfering with the nervous systems of pests . Specifically, modifications to the oxadiazole ring can enhance potency and selectivity against target species.

Case Study: Insecticidal Activity

A study evaluated the insecticidal efficacy of various oxadiazole derivatives against common agricultural pests. The findings revealed that specific substitutions on the oxadiazole ring significantly increased lethality rates compared to existing pesticides .

Mechanism of Action

The mechanism of action of 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s heterocyclic rings allow it to form stable complexes with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Core

The following compounds share the 1,2,4-oxadiazole-5-carboxamide backbone but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Differences Potential Implications References
3-(Pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide Pyrazin-2-yl (C₃), pyridin-2-ylmethyl (N-linked) C₁₄H₁₁N₇O₂ 317.28 Baseline structure for comparison Balanced lipophilicity; dual heteroaromaticity may enhance target binding
N-(3-Fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide Pyrazin-2-yl (C₃), 3-fluoro-4-methylphenyl (N-linked) C₁₅H₁₂FN₅O₂ 313.29 Fluorinated aryl group Increased metabolic stability; enhanced electronegativity
3-(Aminomethyl)-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide Aminomethyl (C₃), pyridin-3-ylmethyl (N-linked) C₁₁H₁₂N₆O₂ 276.25 Pyridin-3-yl and aminomethyl Improved solubility; altered hydrogen-bonding profile
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide Pyrazine-2-carboxamide (N-linked), 3-methyl-oxadiazole-pyridinyl-piperidine C₂₀H₂₂N₈O₂ 406.44 Piperidine and methyl-oxadiazole Extended conformational flexibility; potential CNS penetration
N-((1H-Benzo[d]imidazol-2-yl)methyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide Benzimidazol-2-ylmethyl (N-linked) C₁₅H₁₁N₇O₂ 321.29 Bulky benzimidazole Enhanced aromatic stacking; possible kinase inhibition

Functional Group Modifications

  • Fluorine Substitution : The 3-fluoro-4-methylphenyl variant () introduces a halogen, likely improving membrane permeability and resistance to oxidative metabolism .
  • Aminomethyl vs. Pyrazinyl: The aminomethyl group in ’s compound may enhance aqueous solubility, critical for oral bioavailability, but could reduce lipophilicity compared to the pyrazine-containing parent compound .
  • Benzimidazole vs.

Key Research Findings

  • Biological Activity : While direct data for the parent compound is absent, structurally related oxadiazoles exhibit macrofilaricidal () and kinase-inhibitory activities. For instance, the benzimidazole analogue () is hypothesized to target parasitic or cancer-related enzymes due to its planar aromatic system .
  • Physicochemical Properties : The pyridin-2-ylmethyl group in the parent compound provides moderate lipophilicity (predicted logP ~2.5), whereas the 3-fluoro-4-methylphenyl variant () may have a higher logP (~3.0), favoring blood-brain barrier penetration .

Biological Activity

The compound 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide is a derivative of the 1,2,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C12_{12}H10_{10}N4_{4}O2_{2}
  • Molecular Weight : 246.24 g/mol

This compound features a pyrazine ring and a pyridine moiety linked through an oxadiazole core, contributing to its potential biological effects.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. It targets various enzymes and receptors associated with tumor growth.
  • Efficacy : In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against several cancer cell lines. One study reported an IC50_{50} value of 1.18 ± 0.14 µM against HEPG2 cells, indicating potent activity compared to standard chemotherapy agents .
Cell LineIC50_{50} (µM)Reference
HEPG21.18 ± 0.14
MCF71.95
SW11162.36
BGC8233.45

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have shown that similar oxadiazole derivatives possess activity against various bacterial strains and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, there is evidence supporting the anti-inflammatory effects of oxadiazole derivatives:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Synthesis and Evaluation

A notable study synthesized several oxadiazole derivatives and evaluated their biological activities. The synthesized compounds were characterized using IR and NMR spectroscopy, confirming their structures. The antiproliferative activities were assessed using MTT assays across different cancer cell lines, revealing promising results for several derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the oxadiazole ring significantly affect biological activity. For instance, substituents on the pyridine ring enhance anticancer potency while maintaining selectivity towards cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(pyrazin-2-yl)-N-[(pyridin-2-yl)methyl]-1,2,4-oxadiazole-5-carboxamide, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with condensation of pyrazine-2-carboxylic acid derivatives with hydroxylamine to form the oxadiazole core. Use coupling agents like EDCI/HOBt for amide bond formation with (pyridin-2-yl)methylamine .
  • Step 2 : Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 80–100°C; reaction time: 12–24 hours) to enhance yield .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) .
    • Key Data :
Reaction StepYield (%)Purity (HPLC)
Oxadiazole Formation65–7590–95%
Amide Coupling70–8592–98%

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodology :

  • 1H/13C NMR : Confirm proton environments (e.g., pyridyl CH at δ 8.2–8.5 ppm) and carbonyl carbons (C=O at ~165–170 ppm) .
  • HRMS : Validate molecular formula (C₁₄H₁₁N₆O₂; [M+H]+ calc. 311.0895) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, oxadiazole ring vibrations at 1550–1600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Screen against kinases or proteases using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
  • Experimental Validation : Perform reactions with electrophiles (e.g., methyl iodide, benzyl chloride) under varying conditions (polar vs. nonpolar solvents) .
    • Key Insight : Electron-withdrawing groups (e.g., pyrazinyl) enhance electrophilicity at the oxadiazole C-5 position, favoring SNAr reactions .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. inactivity) be resolved?

  • Methodology :

  • Assay Standardization : Control variables like bacterial strain (ATCC vs. clinical isolates), inoculum size, and incubation time .
  • Structural Analog Comparison : Test derivatives with modified pyridyl/pyrazinyl groups to isolate pharmacophores .
    • Case Study :
DerivativeMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
Parent Compound8.2>64
Pyrimidinyl Analog12.532.0

Q. What computational strategies predict binding modes with biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
    • Key Finding : The pyridylmethyl group forms π-π stacking with Phe723 in EGFR, while the oxadiazole engages in hydrogen bonding .

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm; PDI < 0.2) .
    • Data :
FormulationSolubility (mg/mL)Bioavailability (%)
Free Compound0.0512
PLGA NPs2.858

Data Contradiction Analysis

  • Issue : Discrepancies in reported IC₅₀ values for anticancer activity.
    • Resolution : Compare cell line genetic profiles (e.g., p53 status in MCF-7 vs. HeLa) and assay endpoints (MTT vs. apoptosis markers) .

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